![molecular formula C9H8FN3S B2877025 [4-(4-Fluorophenyl)-1,3-thiazol-2-yl]hydrazine CAS No. 82100-92-3](/img/structure/B2877025.png)

[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]hydrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]hydrazine” is a chemical compound that is used as a versatile reactant in various syntheses . It is a part of a class of compounds known as phenylimidazoles . It is also used as a chemical intermediate in pharmaceuticals, particularly in the synthesis of tryptamine drugs used in the treatment of migraine and cluster headaches .

Synthesis Analysis

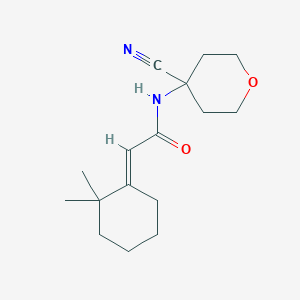

The synthesis of “[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]hydrazine” involves the reaction between 4-fluorophenyl isothiocyanate and hydrazine hydrate in hot ethanol . It is also used in the domino synthesis of indoles by zinc-promoted hydrohydrazination of terminal alkynes .Molecular Structure Analysis

The molecular structure of “[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]hydrazine” is characterized by a thiazole ring attached to a fluorophenyl group. The thiazole ring is a five-membered heterocyclic ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The structure was solved and the data was refined to reach R and wR indices of 0.0946 and 0.1377, respectively .Chemical Reactions Analysis

“[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]hydrazine” is a versatile reactant used in various syntheses such as the domino synthesis of indoles by zinc-promoted hydrohydrazination of terminal alkynes . It is also used as a chemical intermediate in the synthesis of pharmaceuticals .Physical And Chemical Properties Analysis

The empirical formula of “[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]hydrazine” is C15H11FN2S, and its molecular weight is 270.32 . It usually comes in solid form .Scientific Research Applications

Antimicrobial Activity

The compound has been utilized in the synthesis of various derivatives that exhibit significant antimicrobial properties. For instance, derivatives such as pyrazolo[3,4-d]pyrimidines have shown effectiveness against a range of microbial strains . This application is crucial in the development of new antibiotics and antiseptic agents.

Antitumor and Antileukemia Activity

Some synthesized derivatives, particularly pyrazolo[3,4-d]pyrimidine derivatives, have been found to possess antitumor and antileukemia activities . This opens up potential for the compound to be used in cancer research, especially in the synthesis of chemotherapeutic agents.

Adenosine Receptor Antagonism

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, synthesized from the compound, have been identified as highly potent and selective antagonists for human A3, A2A, and A2B adenosine receptors . These receptors are significant in various physiological processes, and antagonists can be used to treat disorders like Parkinson’s disease and cardiac arrhythmias.

Agricultural Applications

Hydrazonyl halides derived from the compound have shown biological activity that can be harnessed in agriculture. They have been reported to be active against red spider mites on beans and apple trees, and possess miticidal, insecticidal, and herbicidal properties . This makes them valuable in the development of agricultural chemicals.

Synthesis of Fluorinated Pyrazoles

The compound has been used in the synthesis of fluorinated pyrazoles, which are important in medicinal chemistry due to their enhanced stability and bioavailability . These compounds can be used in drug design and development, particularly for drugs that target the central nervous system.

Mechanism of Action

Target of Action

Thiazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . The presence of the fluorophenyl group may enhance the compound’s ability to penetrate cellular membranes and interact with intracellular targets.

Biochemical Pathways

Thiazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific structures and targets .

Result of Action

Thiazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects .

properties

IUPAC Name |

[4-(4-fluorophenyl)-1,3-thiazol-2-yl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3S/c10-7-3-1-6(2-4-7)8-5-14-9(12-8)13-11/h1-5H,11H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEULEDUVYOUXCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NN)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]hydrazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Fluoro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine](/img/structure/B2876942.png)

![N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2876952.png)

![(E)-2-cyano-3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2876955.png)

![[3-(Chloromethyl)phenyl] 3-methylbutanoate](/img/structure/B2876957.png)

![4-(indolin-1-ylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2876960.png)

![1-Azaspiro[4.5]dec-3-ene](/img/structure/B2876961.png)

![3,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2876962.png)

![1-(2-fluorophenyl)-3-({[(Z)-[1-(furan-2-yl)ethylidene]amino]carbamothioyl}amino)thiourea](/img/structure/B2876963.png)

![5-((2-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2876965.png)